molecular formula C17H17Cl2NO2 B4406444 2-(2,3-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

2-(2,3-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B4406444
M. Wt: 338.2 g/mol
InChI Key: GFXMVYJRBQITED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become one of the most widely used herbicides in the world. Dicamba is a member of the benzoic acid family and is classified as a synthetic auxin.

Mechanism of Action

Dicamba works by mimicking the action of the plant hormone auxin, which regulates plant growth and development. When dicamba is applied to a plant, it is absorbed and transported throughout the plant, causing abnormal growth and eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba can have a range of biochemical and physiological effects on plants, including stunted growth, leaf curling, and abnormal stem development. It can also cause changes in the levels of certain plant hormones, such as auxin and cytokinin, which can affect plant growth and development.

Advantages and Limitations for Lab Experiments

Dicamba has several advantages for use in lab experiments, including its effectiveness in controlling broadleaf weeds and its ability to mimic the action of the plant hormone auxin. However, it also has some limitations, including its potential to cause off-target damage to non-target plants and its potential to leach into groundwater.

Future Directions

There are several potential future directions for research on dicamba, including the development of new formulations and application methods to reduce off-target damage, the study of its potential use in controlling invasive plant species, and the investigation of its effects on non-target organisms, such as pollinators. Additionally, there is ongoing research into the development of dicamba-resistant crops to reduce the need for herbicide applications.

Scientific Research Applications

Dicamba has been extensively studied for its effectiveness in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. It is often used in combination with other herbicides to increase its effectiveness. Dicamba has also been studied for its potential use in controlling invasive plant species in natural areas.

properties

IUPAC Name

2-(2,3-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-3-12-7-4-6-11(2)17(12)20-15(21)10-22-14-9-5-8-13(18)16(14)19/h4-9H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXMVYJRBQITED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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